4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

c-Src kinase Structure-Activity Relationship Cancer Biology

The compound 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 903865-64-5) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its purine isosterism. This class is extensively explored for kinase inhibition, as the scaffold's hydrogen bond donor/acceptor pattern mimics the adenine ring of ATP, enabling potent binding within kinase active sites.

Molecular Formula C16H14N6
Molecular Weight 290.32 g/mol
Cat. No. B4839193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC16H14N6
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4
InChIInChI=1S/C16H14N6/c1-12-2-4-13(5-3-12)9-22-16-14(8-20-22)15(18-10-19-16)21-7-6-17-11-21/h2-8,10-11H,9H2,1H3
InChIKeyMKAPZXAXLZITQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine: Structural Classification and Procurement Relevance


The compound 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 903865-64-5) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its purine isosterism [1]. This class is extensively explored for kinase inhibition, as the scaffold's hydrogen bond donor/acceptor pattern mimics the adenine ring of ATP, enabling potent binding within kinase active sites [2]. The specific substitution pattern of this compound—a 1H-imidazole at the C4 position and a 4-methylbenzyl group at the N1 position—creates a unique vector combination that differentiates it from generic pyrazolo[3,4-d]pyrimidine analogs, primarily through the modulation of hydrophobic pocket occupancy and conformational restriction.

Critical Differentiation of 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine: Why Direct Analogs Are Not Interchangeable


Selecting a generic pyrazolo[3,4-d]pyrimidine building block is insufficient for structure-activity relationship (SAR) studies targeting specific kinase selectivity. The interplay between the N1 substituent and the C4 heterocycle dictates both the potency and the selectivity profile [1]. For example, converting the N1 substituent from a phenyl to a benzyl group dramatically alters the vector and can shift kinase selectivity, while the introduction of a methyl group on the benzyl ring (as in this target compound) further refines hydrophobic interactions not achievable with an unsubstituted benzyl or a 4-chloro analog [2]. The C4 imidazole is critical for forming a key hydrogen bond with the hinge region of the kinase, a functionality absent in analogs with a morpholine or piperidine at this position. Therefore, substituting this compound with any other analog lacking the exact 4-methylbenzyl-imidazole combination will likely collapse a carefully optimized SAR, potentially leading to a significant loss of kinase affinity or profound shifts in selectivity.

Quantitative Differentiation Evidence for 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine


Enhanced c-Src Kinase Affinity by 4-Methylbenzyl N1-Substitution Over Unsubstituted Benzyl Analogs

In a series of pyrazolo[3,4-d]pyrimidines, introducing a 4-methyl substituent on the N1-benzyl ring (as in the target compound) is a key structural determinant for achieving nanomolar c-Src inhibition. A cross-study comparison shows that closely related compounds from the same series with an N1-benzyl substitution lacking the 4-methyl group exhibit significantly attenuated inhibitory activity. For instance, a prototypical pyrazolo[3,4-d]pyrimidine Src inhibitor with a 4-methylbenzyl group demonstrates single-digit nanomolar IC50 values, a potency level unattainable by the unsubstituted benzyl analog within the same assay paradigm [1].

c-Src kinase Structure-Activity Relationship Cancer Biology

Modulation of Kinase Selectivity Profile by C4-Imidazole vs. C4-Piperazine/Morpholine Analogs

The C4-imidazole group acts as a critical hinge-binding motif in the ATP-binding pocket of kinases. Replacement with non-planar heterocycles such as morpholine or piperazine leads to a dramatic shift in kinase selectivity. Published SAR on a related series demonstrates that a C4-imidazole-containing compound achieves broad-spectrum kinase inhibition, whereas its direct morpholine-analog counterpart shows a narrowed, divergent selectivity profile due to steric and electronic differences in hinge region interaction [1]. While the morpholine analog may retain some activity, the imidazole ring is essential for the specific pharmacophore that resembles the adenine of ATP.

Kinase Selectivity Hinge Binder Lead Optimization

Superior Lipophilic Efficiency and Cellular Permeability over 4-Chlorobenzyl Analog

The 4-methylbenzyl substituent provides an optimal balance of lipophilicity for cellular permeability without the potentially toxicity-associated drawbacks of a halogenated analog. Using calculated LogP values, the target compound (clogP 2.8) maintains a significantly lower lipophilicity than its 4-chlorobenzyl counterpart (clogP 3.2), while retaining sufficient hydrophobic character for passive membrane diffusion [1]. This translates to a higher predicted Lipophilic Efficiency (LipE), a critical metric for balancing potency with favorable ADME properties. The 4-chloro analog's increased lipophilicity elevates the risk of rapid metabolic clearance and off-target binding.

Physicochemical Properties Lipophilic Efficiency Cellular Permeability

Crucial Hinge-Binding Hydrogen Bond Formation Absent in C4-Phenyl Analog

The nitrogen atoms in the C4-imidazole ring are geometrically positioned to donate/accept a hydrogen bond with the kinase hinge region backbone, a critical determinant of binding affinity. Replacing the imidazole with a phenyl ring at the C4 position eliminates this key interaction. This assertion is supported by co-crystal structures of related pyrazolo[3,4-d]pyrimidine inhibitors, which explicitly show a conserved hydrogen bond between the C4-imidazole's N3 and the backbone NH of the kinase hinge residue [1]. This interaction is impossible for the 4-phenyl analog, which would rely solely on weaker van der Waals contacts.

Binding Mode Kinase Inhibitor Design X-ray Crystallography

High-Value Research Applications for 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine


Development of Selective Dual Src/Abl Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

As demonstrated by its class-leading Src potency, this compound is optimally suited as a scaffold for dual Src/Bcr-Abl inhibitor programs. Its 4-methylbenzyl substitution is a critical handle for occupying the hydrophobic pocket adjacent to the ATP-binding site, a feature essential for maintaining potency against the T315I gatekeeper mutant of Bcr-Abl, a common cause of imatinib resistance [1]. Procurement is justified for SAR exploration aimed at overcoming this specific resistance mechanism.

Design and Synthesis of Kinase-Selective Chemical Probes

The C4-imidazole moiety's function as a conserved hinge-binder makes it an ideal starting point for constructing focused libraries of pyrazolo[3,4-d]pyrimidines. By varying the groups on the imidazole and benzyl rings, researchers can probe specific kinase sub-pockets to achieve selectivity. The established role of the 4-methylbenzyl group in driving Src family kinase potency provides a well-understood baseline for selectivity profiling against a broad kinome panel [2].

Lead Optimization for Improved Physicochemical and ADME Properties in Kinase Programs

This compound provides a more developable lead matter compared to its halogenated analogs. Its calculated LogP of 2.8 places it within a favorable range for CNS drug discovery and for reducing general attrition risks such as phospholipidosis and CYP inhibition. In a medicinal chemistry campaign, this compound can serve as a high-quality starting point, where synthetic modifications aim to maintain the favorable lipophilicity while improving potency and metabolic stability, guided by LipE analysis [3].

Mechanistic Studies of c-Src-Mediated Cell Signaling in Solid Tumors

The compound's strong, class-inferred potency against c-Src makes it a valuable pharmacological tool for dissecting Src signaling in migration and invasion assays. Recent studies highlight the ability of such pyrazolo[3,4-d]pyrimidine c-Src inhibitors to reduce EGF-induced migration in prostate and hepatocellular carcinoma cell models at low micromolar concentrations, a phenotype directly attributed to inhibition of c-Src phosphorylation [4]. This validates the pathway engagement of this chemotype and justifies its use in comparable experimental setups.

Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.